![molecular formula C38H46N2O8 B12108749 Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)
Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビス(2-メトキシカルボニル-8-メチル-8-アザビシクロ[3.2.1]オクタン-3-イル) 3,4-ジフェニルシクロブタン-1,2-ジカルボキシレート: は、分子式 C38H46N2O8 を持つ複雑な有機化合物です 。 この化合物は、ビシクロオクタン環系とシクロブタン環を含む独自の構造を特徴としており、化学研究と産業用途において興味深い対象となっています。
製法
合成経路と反応条件: ビス(2-メトキシカルボニル-8-メチル-8-アザビシクロ[3.2.1]オクタン-3-イル) 3,4-ジフェニルシクロブタン-1,2-ジカルボキシレートの合成は、一般的に複数のステップを伴います。 一般的な方法の1つは、化合物の中心コアである8-アザビシクロ[3.2.1]オクタン骨格のエナンチオ選択的構築です 。 このプロセスは、一般的に、ビシクロ骨格の立体制御された形成を可能にするために必要なすべての立体化学情報を備えた非環状出発物質から始まります 。
工業生産方法: この化合物の工業生産方法は、公的ドメインでは十分に文書化されていません。 大規模合成は、コスト効率とスケーラビリティを確保するために、ラボ規模の方法の最適化を伴う可能性が高いです。
化学反応解析
反応の種類: ビス(2-メトキシカルボニル-8-メチル-8-アザビシクロ[3.2.1]オクタン-3-イル) 3,4-ジフェニルシクロブタン-1,2-ジカルボキシレートは、酸化、還元、置換反応など、さまざまな化学反応を起こすことができます 。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求核置換反応は、水酸化ナトリウム (NaOH) やtert-ブトキシカリウム (KOtBu) などの試薬を使用して実行できます。
主要生成物: これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が得られるのに対し、還元によってアルコールまたはアミンが得られる可能性があります。
科学研究への応用
化学: 化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます 。 その独自の構造は、有機合成において貴重な中間体となっています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate typically involves multiple steps. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s structure is similar to that of tropane alkaloids, which are known for their biological activities
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and other fine chemicals .
作用機序
ビス(2-メトキシカルボニル-8-メチル-8-アザビシクロ[32 トロパンアルカロイドとの構造的類似性から、同様の分子標的や経路と相互作用する可能性があります 。 トロパンアルカロイドは、一般的に、ドーパミンやセロトニンなどの神経伝達物質の再取り込みを阻害することによって作用し、シナプス間隙におけるこれらの伝達物質の濃度を高めます。
類似化合物の比較
類似化合物:
トロパンアルカロイド: アトロピンやスコポラミンなどの化合物で、8-アザビシクロ[3.2.1]オクタン骨格を共有しています.
シクロブタン誘導体: 特定のシクロブタンジカルボキシレートなど、同様のシクロブタン構造を持つ化合物.
独自性: ビス(2-メトキシカルボニル-8-メチル-8-アザビシクロ[321]オクタン-3-イル) 3,4-ジフェニルシクロブタン-1,2-ジカルボキシレートを際立たせているのは、ビシクロオクタン環系とシクロブタン環の組み合わせです。
類似化合物との比較
Tropane Alkaloids: These include compounds like atropine and scopolamine, which share the 8-azabicyclo[3.2.1]octane scaffold.
Cyclobutane Derivatives: Compounds with similar cyclobutane structures, such as certain cyclobutane dicarboxylates.
Uniqueness: What sets Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[321]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate apart is its combination of the bicyclic octane ring system and the cyclobutane ring
特性
IUPAC Name |
bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWFFZJNZSEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
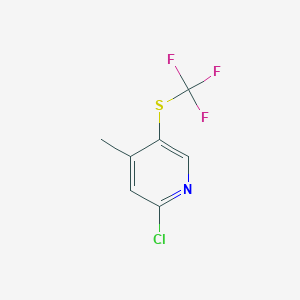
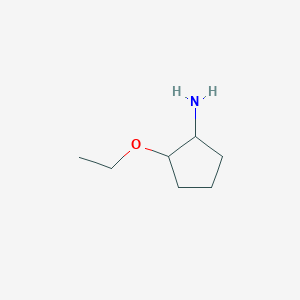
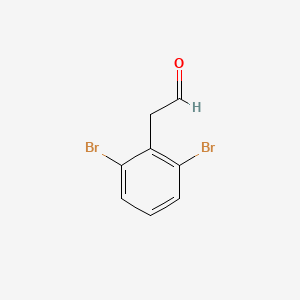
![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
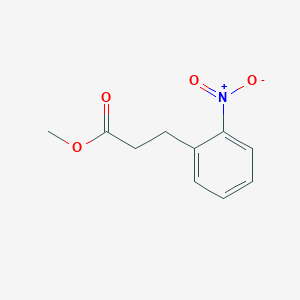
![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
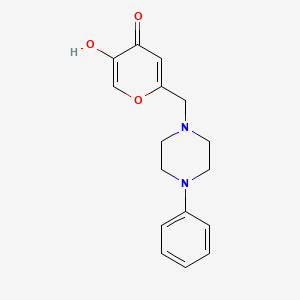


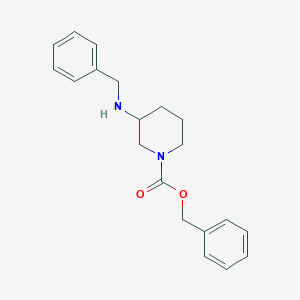


![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
